3-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one
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Overview
Description
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one is a compound that belongs to the class of silyl-protected pyrrolidinones. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to the oxygen atom of the pyrrolidinone ring. The silyl group serves as a protective group, which can be removed under specific conditions to reveal the reactive hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one typically involves the protection of the hydroxyl group of a pyrrolidinone derivative using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions are mild, and the product is obtained in good yield after purification.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the process. Additionally, the purification steps can be streamlined using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form a silanol derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The silyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
The major products formed from these reactions include silanol derivatives, hydroxylated pyrrolidinones, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protective group in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one involves the cleavage of the silyl group under specific conditions to reveal the reactive hydroxyl group. This hydroxyl group can then participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-[tert-butyldimethylsilyl]oxypyrrolidin-2-one: A closely related compound with similar structural features and reactivity.
(3S)-3-[trimethylsilyl]oxypyrrolidin-2-one: Another silyl-protected pyrrolidinone with a different silyl group.
(3S)-3-[triisopropylsilyl]oxypyrrolidin-2-one: A compound with a bulkier silyl group, leading to different reactivity and steric effects.
Uniqueness
(3S)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides a balance between steric protection and ease of removal. This makes it a versatile protective group in organic synthesis, allowing for selective reactions and efficient deprotection under mild conditions.
Properties
Molecular Formula |
C10H21NO2Si |
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Molecular Weight |
215.36 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12) |
InChI Key |
QEJCHYKXNFQQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1=O |
Origin of Product |
United States |
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